3-(Triethoxysilyl)propyl methacrylate

Overview

Description

3-(Triethoxysilyl)propyl methacrylate is an organosilane compound widely used in various industrial and scientific applications. It is known for its ability to act as a coupling agent, promoting adhesion between organic polymers and inorganic materials. This compound is particularly valued for its role in enhancing the mechanical properties and durability of composite materials.

Mechanism of Action

Target of Action

3-(Triethoxysilyl)propyl methacrylate (TMSPMA) is primarily targeted towards polymer surfaces . It is used as a monomer and a coupling agent in polymerization reactions . The compound is known to improve the mechanical properties and adhesion of polymer films to various substrates .

Mode of Action

TMSPMA interacts with its targets through a process known as grafting polymerization . The presence of an additional functional group of acrylate in TMSPMA facilitates this process . It undergoes first-order kinetic polymerization to form polyTMSPMA, a moisture-stable polymer .

Biochemical Pathways

The primary biochemical pathway involved in the action of TMSPMA is the polymerization reaction . This reaction results in the formation of polyTMSPMA, which is a moisture-stable polymer . The polymerization of TMSPMA improves the mechanical properties and adhesion of polymer films to various substrates .

Result of Action

The primary result of TMSPMA’s action is the formation of polyTMSPMA , a moisture-stable polymer . This polymer has improved mechanical properties and adhesion to various substrates . In addition, TMSPMA can prevent the swelling or shrinking of gel casts in isoelectric focusing by linking polyacrylamide gels to glass plates covalently .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Triethoxysilyl)propyl methacrylate can be synthesized through the reaction of methacrylic acid with 3-(triethoxysilyl)propylamine. The reaction typically occurs in the presence of a catalyst, such as hydrochloric acid, under controlled temperature and pressure conditions. The resulting product is then purified through distillation or recrystallization to achieve the desired purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This process ensures a consistent supply of the compound with high purity. The use of advanced purification techniques, such as fractional distillation, further enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Triethoxysilyl)propyl methacrylate undergoes various chemical reactions, including:

Hydrolysis: The compound reacts with water to form silanol groups, which can further condense to form siloxane bonds.

Polymerization: It can undergo free radical polymerization to form polymers with methacrylate backbones.

Coupling Reactions: It acts as a coupling agent, forming covalent bonds between organic and inorganic materials.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of water and a catalyst, such as acetic acid, at room temperature.

Polymerization: Initiated by free radical initiators, such as benzoyl peroxide, under controlled temperature conditions.

Coupling Reactions: Often performed in the presence of a catalyst, such as tin octoate, at elevated temperatures.

Major Products Formed

Hydrolysis: Produces silanol groups and eventually siloxane bonds.

Polymerization: Results in methacrylate-based polymers.

Coupling Reactions: Forms strong covalent bonds between organic polymers and inorganic substrates.

Scientific Research Applications

3-(Triethoxysilyl)propyl methacrylate has a wide range of applications in scientific research, including:

Chemistry: Used as a monomer in the synthesis of hybrid organic-inorganic polymers.

Biology: Employed in the modification of biomaterials to enhance their biocompatibility and mechanical properties.

Medicine: Utilized in the development of dental materials and medical adhesives.

Industry: Applied in the production of coatings, adhesives, and sealants to improve their adhesion and durability.

Comparison with Similar Compounds

Similar Compounds

- 3-(Trimethoxysilyl)propyl methacrylate

- 3-(Aminopropyl)triethoxysilane

- 3-(Glycidyloxypropyl)trimethoxysilane

- 3-(Mercaptopropyl)trimethoxysilane

Uniqueness

Compared to similar compounds, 3-(Triethoxysilyl)propyl methacrylate offers a unique combination of properties:

- Enhanced Adhesion : The triethoxysilyl group provides superior adhesion to inorganic substrates.

- Versatility : The methacrylate group allows for polymerization, making it suitable for a wide range of applications.

- Stability : The compound exhibits excellent thermal and chemical stability, making it ideal for use in harsh environments.

Properties

IUPAC Name |

3-triethoxysilylpropyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O5Si/c1-6-16-19(17-7-2,18-8-3)11-9-10-15-13(14)12(4)5/h4,6-11H2,1-3,5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDOJQUSEUXVRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

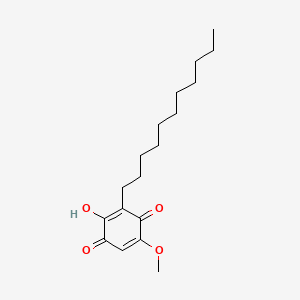

CCO[Si](CCCOC(=O)C(=C)C)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

126843-37-6 | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-(triethoxysilyl)propyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126843-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2074615 | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-(triethoxysilyl)propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear to straw-colored liquid with a mild odor; [Gelest MSDS] | |

| Record name | 3-(Triethoxysilyl)propyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11563 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

21142-29-0 | |

| Record name | Methacryloxypropyltriethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21142-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-(triethoxysilyl)propyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021142290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-(triethoxysilyl)propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-(triethoxysilyl)propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(triethoxysilyl)propyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: TESPMA itself doesn't have a specific biological "target" in the traditional sense like a drug would. Its interactions stem from its chemical structure. The methacrylate group allows it to polymerize, forming chains, while the triethoxysilyl group enables cross-linking through hydrolysis and condensation reactions, forming a siloxane network. [, ] This dual functionality is the basis for its use in creating hybrid organic-inorganic materials. [, , , ]

A:* Molecular Formula: C12H24O5Si * Molecular Weight: 276.42 g/mol * Spectroscopic Data: Characterization often involves Infrared Spectroscopy (IR) to confirm the presence of characteristic functional groups (e.g., Si-O-Si, C=O). [, ] Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed structural information.

A: While specific computational studies solely focused on TESPMA are not extensively discussed in the provided research, computational tools are likely used to model and predict the self-assembly behavior of block copolymers containing TESPMA. [, , , ] Molecular dynamics simulations could be employed to understand the morphology and properties of these materials.

A: The SAR discussion for TESPMA is more focused on its structure-property relationship. Modifying the length of the alkyl chain between the methacrylate and the triethoxysilyl group would likely influence the self-assembly behavior of the copolymers, affecting the resulting morphology and properties. [, , ] Similarly, altering the alkoxy groups on the silicon atom could impact the hydrolysis and condensation kinetics, potentially affecting the final material's properties.

A: TESPMA is susceptible to hydrolysis in the presence of moisture. [] Therefore, it is typically stored under anhydrous conditions. Formulation strategies are less relevant as TESPMA is not a pharmaceutical product. Its incorporation into copolymers and subsequent cross-linking enhance its stability within the final material. [, , ]

A: Alternatives to TESPMA would depend on the specific application. Other silane coupling agents with different functionalities or alkoxy groups could be considered. For instance, 3-aminopropyltriethoxysilane (APTES) is often used for surface modifications. [] The choice of an alternative would depend on factors like the desired functionality, reactivity, and compatibility with the other components of the system.

A: Recycling and waste management strategies for TESPMA-containing materials would depend on their composition and the specific applications. Given their hybrid nature, conventional recycling methods for plastics might not be suitable. Research into developing sustainable methods for recycling or upcycling such materials is crucial to minimize their environmental impact. []

A: Research involving TESPMA would necessitate access to polymer synthesis and characterization facilities. This could include equipment for controlled radical polymerization (like RAFT), techniques for material characterization (SAXS, TEM, AFM), and facilities for handling air- and moisture-sensitive chemicals. [, , , ]

A: While the provided papers don't delve into the specific history of TESPMA, its use likely gained traction alongside the increasing interest in hybrid organic-inorganic materials. The development of controlled radical polymerization techniques, like RAFT, was crucial for precisely incorporating TESPMA into block copolymers, enabling the creation of well-defined nanostructured materials. [, ]

A: TESPMA's ability to bridge the organic and inorganic realms makes it relevant to various fields. It finds applications in creating superhydrophobic surfaces [], designing responsive materials [, ], and developing advanced composites. [, ] The research often involves collaborations between polymer chemists, material scientists, and potentially experts in fields like optics or electronics, depending on the specific application.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-tert-butyl-7-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1208762.png)

- (9CI)](/img/structure/B1208763.png)

![2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B1208768.png)